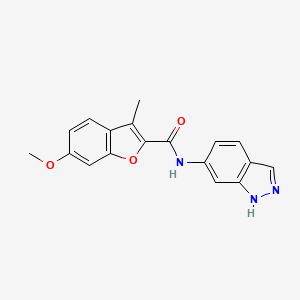

N-(1H-吲唑-6-基)-6-甲氧基-3-甲基苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indazole is a heterocyclic compound . It’s a five-membered ring system that contains two nitrogen atoms and three carbon atoms . It’s also known as 1,3-diazole . Indazole derivatives have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole is characterized by a pyrazole fused to a benzene . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, they can be synthesized through Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound with the formula C10H13N3 has a molecular weight of 175.23 .科学研究应用

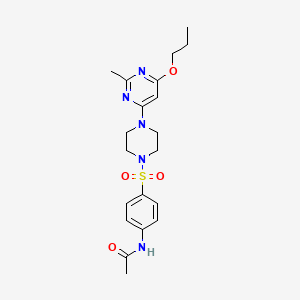

抗炎镇痛药

已对相关化学结构进行了研究,以探索其作为抗炎镇痛药的潜力。例如,一项研究合成了源自维斯纳金酮和壳尼酮的新型化合物,显示出对 COX-2 选择性的显着抑制活性,以及显着的镇痛和抗炎活性。这些发现表明,包括 N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide 在内的结构相关化合物可能在开发用于炎症和疼痛管理的新型治疗剂方面具有潜在应用 (Abu‐Hashem 等,2020)。

抗真菌活性

对 N-取代苯甲酰胺衍生物(包括具有吲唑部分的衍生物)的合成和评估已证明对各种植物病原真菌菌株具有有趣的活性。这表明 N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide 及其衍生物可能在开发新型抗真菌剂方面具有应用,为农业和制药行业做出贡献 (Raffa 等,2002)。

细胞毒活性

与 N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide 结构相关的化合物已被合成并测试其对艾氏腹水癌 (EAC) 细胞的细胞毒活性,突出了此类化合物在癌症治疗剂开发中的潜力 (Hassan 等,2014)。

神经退行性疾病的 MAO-B 抑制

吲唑和吲哚甲酰胺已被确认为单胺氧化酶 B (MAO-B) 的有效、选择性、竞争性和可逆抑制剂,表明它们在治疗帕金森病等神经退行性疾病中具有潜在应用。这指出了 N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide 在设计用于神经系统疾病的药物中的可能用途 (Tzvetkov 等,2014)。

作用机制

Target of Action

The primary target of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, and plays a crucial role in the growth and spread of cancer cells.

安全和危害

未来方向

属性

IUPAC Name |

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-10-14-6-5-13(23-2)8-16(14)24-17(10)18(22)20-12-4-3-11-9-19-21-15(11)7-12/h3-9H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSKLCDBCRWORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)

![N,N-dimethyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyridazin-3-amine](/img/structure/B2776412.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2776430.png)